molecular formula C14H19NO B13980018 Cyclohexanone, 4-[4-(dimethylamino)phenyl]- CAS No. 117960-49-3

Cyclohexanone, 4-[4-(dimethylamino)phenyl]-

Katalognummer: B13980018
CAS-Nummer: 117960-49-3
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: PKISBHJNYKYSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C14H19NO. It is a derivative of cyclohexanone, where the cyclohexanone ring is substituted with a 4-(dimethylamino)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

117960-49-3

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

4-[4-(dimethylamino)phenyl]cyclohexan-1-one

InChI

InChI=1S/C14H19NO/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(16)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3

InChI-Schlüssel

PKISBHJNYKYSKL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.